Diethyl acetylsuccinate

Asymmetric synthesis Chemoenzymatic Paraconic acid

Diethyl acetylsuccinate (CAS 1115-30-6), also known as diethyl 2-acetylsuccinate or acetylsuccinic acid diethyl ester, is a multifunctional C10H16O5 diester intermediate with a molecular weight of 216.23 g/mol, a density of 1.081 g/mL at 25°C, a melting point of -8°C, and a boiling point of 180-183°C at 50 mmHg. It contains both two ester groups and an acetyl moiety, which confers distinct reactivity profiles for nucleophilic and electrophilic transformations.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 1115-30-6
Cat. No. B109451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl acetylsuccinate
CAS1115-30-6
SynonymsDiethyl Acetosuccinate;  Diethyl Acetylsuccinate;  Ethyl Acetylsuccinate_x000B_NSC 233;  Acetylsuccinic Acid Diethyl Ester;  2-Acetylsuccinic Acid Diethyl Ester;  Acetylsuccinic Acid,Diethyl Ester;  Acetylbutanoic Acid, Diethyl Ester
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)C)C(=O)OCC
InChIInChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3
InChIKeyDVSDDICSXBCMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Acetylsuccinate (CAS 1115-30-6): Procurement and Scientific Selection Overview for C10H16O5 Diester Intermediates


Diethyl acetylsuccinate (CAS 1115-30-6), also known as diethyl 2-acetylsuccinate or acetylsuccinic acid diethyl ester, is a multifunctional C10H16O5 diester intermediate with a molecular weight of 216.23 g/mol, a density of 1.081 g/mL at 25°C, a melting point of -8°C, and a boiling point of 180-183°C at 50 mmHg [1]. It contains both two ester groups and an acetyl moiety, which confers distinct reactivity profiles for nucleophilic and electrophilic transformations [2]. As an intermediate in the synthesis of bioactive heterocycles including coumarin and quinolone derivatives, the compound is commercially available at >98% purity (HPLC) from multiple suppliers in quantities ranging from grams to kilograms [1].

Why Diethyl Acetylsuccinate Cannot Be Replaced by Generic Diester Intermediates: A Procurement Risk Analysis


Substituting diethyl acetylsuccinate with simpler diester alternatives such as diethyl succinate (CAS 123-25-1) or diethyl malonate (CAS 105-53-3) will compromise synthetic outcomes because the 2-acetyl group is an essential functional handle required for subsequent transformations. The acetyl moiety enables keto-enol tautomerization that facilitates cyclocondensation reactions with anilines to form quinolone scaffolds and provides the nucleophilic center for Michael addition pathways [1][2]. Replacing diethyl acetylsuccinate with a non-acetylated analog would necessitate additional synthetic steps to introduce the required carbonyl functionality, thereby reducing overall yield, increasing cost, and potentially altering the regioselectivity of subsequent reactions—a critical consideration for reproducible pharmaceutical intermediate manufacturing [2].

Quantitative Differentiation Evidence for Diethyl Acetylsuccinate: Comparator-Based Selection Data


Enzymatic Reduction: Diethyl Acetylsuccinate as a Superior Chiral Precursor vs. Racemic Resolution Alternatives

Diethyl acetylsuccinate undergoes baker's yeast reduction to yield enantiomerically enriched ethyl paraconates with >99% enantiomeric excess (ee), specifically ethyl (2S,3S)-(-)-14a and (2S,3R)-(-)-14b [1][2]. In contrast, alternative enzymatic resolution of racemic ethyl γ-methylparaconates using Horse Liver Acetone Powder (HLAP) produced only 80% ee for the (2R,3R)-(+)-14a ester, while α-chymotrypsin resolution of racemates achieved 93% ee for the lactonic acid (2S,3R)-(-)-5b [1][2]. The direct reduction approach using diethyl acetylsuccinate eliminates the need for racemate preparation and subsequent resolution steps.

Asymmetric synthesis Chemoenzymatic Paraconic acid Baker's yeast reduction Enantioselectivity

Quinolone-3-Acetic Acid Synthesis: Diethyl Acetylsuccinate Enables Antibacterial Activity Comparable to Fluoroquinolones

Diethyl acetylsuccinate reacts with substituted anilines via cyclocondensation in the presence of phosphorus pentoxide (P₂O₅) to yield 2-methyl-4-quinolone-3-acetic acid derivatives after base hydrolysis [1]. In broth dilution assays, the resulting quinolone-3-acetic acids exhibited antibacterial activity comparable to clinical fluoroquinolones against a panel of six bacterial strains—Bacillus subtilis, Staphylococcus aureus (Gram-positive) and Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi (Gram-negative)—with some compounds showing superior activity in select comparisons [1][2]. Using alternative 3-oxo-esters that lack the 2-acetyl group would preclude this cyclocondensation pathway entirely.

Antibacterial Quinolone Heterocyclic synthesis Gram-positive Gram-negative

Bromination Regioselectivity: Diethyl Acetylsuccinate Enables Controlled β→δ Rearrangement for Aminolevulinic Acid Synthesis

Bromination of diethyl acetylsuccinate (XXXIV) initially yields the β-bromo derivative (diethyl 2-acetyl-2-bromosuccinate, XXXV). Upon standing for 12 hours in the presence of HBr generated in situ, this intermediate undergoes a documented rearrangement to the δ-bromo isomer, diethyl 2-(2-bromoacetyl)succinate (XXXVI) [1]. This δ-bromo isomer is a critical precursor that, upon hydrolysis and decarboxylation with HCl, produces δ-bromolevulinic acid (XXXVII) [1]. Non-acetylated diesters such as diethyl succinate cannot undergo this specific rearrangement pathway, as the acetyl group provides both the reactive site for initial bromination and the tautomeric flexibility required for rearrangement.

Regioselective bromination Aminolevulinic acid δ-Bromo derivative Pharmaceutical intermediate

Coumarin-3-Acetic Acid Synthesis: Diethyl Acetylsuccinate as a Validated Antimicrobial Heterocycle Precursor

Diethyl acetylsuccinate serves as a key reagent in the synthesis of coumarin and coumarin-3-acetic acid derivatives . The resulting coumarin derivatives exhibit demonstrable antimicrobial activities against both Gram-positive and Gram-negative bacterial strains . The 2-acetyl group in diethyl acetylsuccinate provides the requisite α,β-dicarbonyl framework that undergoes cyclization with phenolic substrates to form the coumarin core. Alternative diesters lacking the acetyl functionality (e.g., diethyl succinate, diethyl malonate) cannot directly participate in this cyclization pathway without prior C-acylation steps.

Coumarin Antimicrobial Heterocyclic synthesis Gram-positive Gram-negative

Validated Application Scenarios for Diethyl Acetylsuccinate (CAS 1115-30-6) Based on Quantitative Evidence


Chiral Paraconic Acid Intermediate Production via Baker's Yeast Reduction

Diethyl acetylsuccinate is the preferred substrate for producing enantiomerically enriched ethyl paraconates via baker's yeast reduction, achieving >99% enantiomeric excess (ee) for both (2S,3S)-(-)-14a and (2S,3R)-(-)-14b diastereomers [1]. This performance exceeds alternative enzymatic resolution methods by 6-19 percentage points in ee [1]. Paraconic acid derivatives are essential intermediates in the synthesis of A-factor (an inducer of streptomycin biosynthesis in Streptomyces griseus), antitumor agents such as methylenolactocin, and perfume industry fragrance compounds [1].

Antibacterial Quinolone-3-Acetic Acid Library Synthesis

Diethyl acetylsuccinate enables cyclocondensation with substituted anilines in the presence of phosphorus pentoxide to yield 2-methyl-4-quinolone-3-acetic acids, a class of compounds with demonstrated antibacterial activity comparable to fluoroquinolones against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (S. sonnei, E. coli, P. aeruginosa, S. typhi) pathogens [1][2]. This validated synthetic route supports antibacterial drug discovery programs requiring quinolone scaffold diversification.

δ-Aminolevulinic Acid Derivative Synthesis via Controlled Bromination-Rearrangement

Diethyl acetylsuccinate undergoes a regioselective bromination followed by a 12-hour HBr-mediated rearrangement from the β-bromo to the δ-bromo isomer [1]. The resulting diethyl 2-(2-bromoacetyl)succinate intermediate is hydrolyzed and decarboxylated to yield δ-bromolevulinic acid, which serves as a precursor to δ-aminolevulinic acid and its α- and β-methylated derivatives [1]. δ-Aminolevulinic acid is a key intermediate in porphyrin biosynthesis pathways with applications in photodynamic therapy and heme biosynthesis research [1].

Antimicrobial Coumarin-3-Acetic Acid Derivative Synthesis

Diethyl acetylsuccinate functions as a direct reagent for the synthesis of coumarin and coumarin-3-acetic acid derivatives with documented antimicrobial activities against a variety of Gram-positive and Gram-negative bacterial strains [1][2]. The 2-acetyl group enables direct cyclization with phenolic substrates without requiring separate acylation steps, reducing synthetic complexity for antimicrobial heterocycle discovery programs [2].

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